molecular formula C5H13Br2O6P B14355626 2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid CAS No. 90463-89-1

2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid

Cat. No.: B14355626
CAS No.: 90463-89-1
M. Wt: 359.93 g/mol
InChI Key: IQNGKRQYSFEIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include aldehydes, ketones, and substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

2,2-Bis(bromomethyl)propane-1,3-diol can be compared with other brominated flame retardants such as:

  • 1,3-Dibromo-2,2-dihydroxymethylpropane
  • 1,3-Dibromo-2,2-dimethylolpropane
  • 2,2-Dibromomethyl-1,3-propanediol
  • Dibromoneopentyl glycol
  • Pentaerythritol dibromide
  • Pentaerythritol dibromohydrin

These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. 2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy, light stability, and transparency .

Properties

CAS No.

90463-89-1

Molecular Formula

C5H13Br2O6P

Molecular Weight

359.93 g/mol

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid

InChI

InChI=1S/C5H10Br2O2.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H3,1,2,3,4)

InChI Key

IQNGKRQYSFEIJI-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CBr)CBr)O.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.